molecular formula C11H15N3O3S B2657767 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034401-26-6

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2657767
CAS No.: 2034401-26-6
M. Wt: 269.32
InChI Key: GQGFEHRCFLLEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

Heterocycle Incorporation for Pest Control : A study involved the synthesis of various heterocycles, including thiadiazole derivatives, to evaluate their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The research aimed to develop novel compounds for agricultural pest management, highlighting the utility of thiadiazole moieties in creating effective insecticides (Fadda et al., 2017).

Antimicrobial and Antifungal Applications

Development of Antibacterial Agents : Another research initiative synthesized thiadiazole acetamide derivatives through carbodiimide condensation, focusing on their antimicrobial properties. This work contributes to the search for new antibacterial compounds, addressing the growing concern of antibiotic resistance (Yu et al., 2014).

Anticancer Activity

Glutaminase Inhibitors for Cancer Therapy : Compounds structurally related to thiadiazoles have been evaluated for their role as allosteric inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. These inhibitors could offer a novel approach to cancer treatment by targeting the metabolic pathways of tumor cells (Shukla et al., 2012).

Novel Antimicrobial and Antitumor Agents

Synthesis of Thiazole Derivatives for Medical Application : The creation of thiazole derivatives aims at evaluating their antimicrobial and antitumor activities. Such compounds offer potential as therapeutic agents against various microbial infections and cancer types, showcasing the diverse medicinal applications of thiadiazole-based compounds (Nuha et al., 2021).

Molecular Docking and Biological Screening

Exploring α-Blocking Agents for Hypertension : Thiosemicarbazides, triazoles, and Schiff bases have been synthesized and evaluated as antihypertensive agents. This research highlights the potential of thiadiazole-related compounds in developing treatments for hypertension, with some showing promising α-blocking activity (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-9(15)12-7-8-14-11-6-4-3-5-10(11)13(2)18(14,16)17/h3-6H,7-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGFEHRCFLLEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.